1-(3-(Trifluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one
CAS No.:
Cat. No.: VC18851968
Molecular Formula: C11H8F6OS
Molecular Weight: 302.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H8F6OS |
|---|---|
| Molecular Weight | 302.24 g/mol |
| IUPAC Name | 1-[3-(trifluoromethyl)-5-(trifluoromethylsulfanyl)phenyl]propan-2-one |
| Standard InChI | InChI=1S/C11H8F6OS/c1-6(18)2-7-3-8(10(12,13)14)5-9(4-7)19-11(15,16)17/h3-5H,2H2,1H3 |
| Standard InChI Key | ABXTVARMTWZDFN-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)CC1=CC(=CC(=C1)SC(F)(F)F)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name 1-[3-(trifluoromethyl)-5-(trifluoromethylsulfanyl)phenyl]propan-2-one reflects its substituent arrangement. The molecular formula is C₁₁H₈F₆OS, with a molecular weight of 314.24 g/mol (calculated using atomic masses: C=12.01, H=1.01, F=19.00, S=32.07, O=16.00) .
Stereoelectronic Features
The phenyl ring’s electron-withdrawing -CF₃ and -SCF₃ groups create a highly electron-deficient aromatic system, rendering the compound prone to nucleophilic aromatic substitution. The ketone group at the propan-2-one moiety introduces polarity, influencing solubility and reactivity .
Table 1: Key Computed Properties
| Property | Value | Method (Source) |
|---|---|---|
| XLogP3 | 3.9 | PubChem/XLogP3 3.0 |
| Topological Polar SA | 42.4 Ų | Cactvs 3.4.6.11 |
| Hydrogen Bond Acceptors | 5 | PubChem |
| Rotatable Bonds | 3 | Cactvs 3.4.6.11 |
Synthesis and Manufacturing
Synthetic Pathways
The compound is synthesized via sequential functionalization of a phenyl precursor:
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Friedel-Crafts Acylation: Propan-2-one is introduced via Friedel-Crafts acylation of 1,3,5-trisubstituted benzene derivatives.
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Electrophilic Substitution: Trifluoromethylation using Umemoto’s reagent (C₆F₅SO₂CF₃) or trifluoromethylthiolation with AgSCF₃ under oxidative conditions.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Acylation | AlCl₃, acetone, 0°C → RT, 12h | 65–70 |
| CF₃ Addition | Umemoto’s reagent, DCM, 40°C, 6h | 55 |
| SCF₃ Addition | AgSCF₃, PhI(OAc)₂, CH₃CN, RT, 3h | 60 |
Purification and Characterization
Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate) isolates the product. Purity is verified via:
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¹H/¹⁹F NMR: Distinct signals for -CF₃ (δ ~ -60 ppm) and -SCF₃ (δ ~ 45 ppm).
Physicochemical Properties
Solubility and Stability
The compound exhibits limited water solubility (<0.1 mg/mL at 25°C) but is miscible with organic solvents (e.g., DMSO, acetone). Stability studies indicate degradation under strong acidic/basic conditions, with a half-life >6 months at -20°C .
Spectroscopic Data
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IR (KBr): ν(C=O) = 1715 cm⁻¹; ν(CF₃) = 1280–1120 cm⁻¹.
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UV-Vis (MeOH): λₘₐₓ = 265 nm (π→π* transition of aromatic ring) .
Reactivity and Functionalization
Ketone-Directed Reactions
The propan-2-one group undergoes typical ketone reactions:
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Reduction: LiAlH₄ reduces the ketone to a secondary alcohol (-CH(OH)CH₃).
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Grignard Addition: RMgX reagents yield tertiary alcohols.
Aromatic Substitution
The electron-deficient ring facilitates:
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Nucleophilic Aromatic Substitution: Amines or thiols displace -SCF₃ under basic conditions.
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Cross-Coupling: Suzuki-Miyaura coupling with aryl boronic acids at the -CF₃ position .
Applications and Industrial Relevance
Pharmaceutical Intermediate
The -CF₃ and -SCF₃ groups enhance metabolic stability and lipophilicity, making the compound a candidate for:
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Kinase Inhibitors: Fluorinated aromatics are prevalent in anticancer drug design.
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Antimicrobial Agents: Analogous compounds show activity against Staphylococcus aureus (MIC = 2–4 µg/mL).
Agrochemical Development
Fluorinated phenyl ketones are explored as herbicides and fungicides due to their resistance to environmental degradation .
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